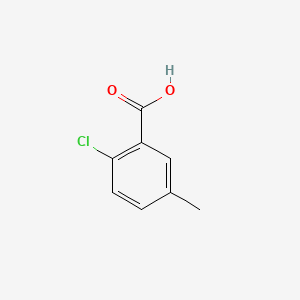

2-Chloro-5-methylbenzoic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46623. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBWXJZAWTVKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286591 | |

| Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-60-5 | |

| Record name | 2-Chloro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylbenzoic acid, with the CAS number 6342-60-5, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with chloro and methyl substituents, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization of such a chemical entity. The data and methodologies presented herein are intended to support research, quality control, and development activities.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK-- |

| Melting Point | 148-151 °C | --INVALID-LINK-- |

| Boiling Point | 291.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.3 g/cm³ | --INVALID-LINK-- |

| Flash Point | 129.9 °C | --INVALID-LINK-- |

| Solubility | Limited solubility in water; soluble in organic solvents. | --INVALID-LINK-- |

| pKa (Predicted) | 4.03 ± 0.20 (for the related 2-Methyl-5-chlorobenzoic acid) | --INVALID-LINK-- |

| InChI Key | LEBWXJZAWTVKFL-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing 1-2 mm of the compound into the sealed end.[2][3]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]

-

Heating: The apparatus is heated at a steady, slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[2]

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.[1]

Boiling Point Determination

For solid compounds, the boiling point is determined at a pressure where the substance is in a liquid state. The Thiele tube method is a common and effective technique for this measurement on a small scale.[4]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube.

-

Capillary Insertion: A capillary tube is placed inside the fusion tube with its open end submerged in the sample.[5][6]

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil.[4]

-

Heating: The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[4]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to be drawn back into the capillary tube.[4]

Solubility Determination

A qualitative assessment of solubility in various solvents helps to understand the polarity and functional groups present in the compound.[7]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% HCl (aq)

Procedure:

-

Sample and Solvent Addition: Approximately 25 mg of this compound is placed into a small test tube. To this, 0.75 mL of the chosen solvent is added in portions.[8]

-

Mixing: After each addition of the solvent, the test tube is vigorously shaken or vortexed for at least 30-60 seconds to ensure thorough mixing.[8][9]

-

Observation: The sample is observed to determine if it has completely dissolved. If the solid is no longer visible, the compound is considered soluble in that solvent.

-

Systematic Testing: This procedure is repeated for a range of solvents to classify the compound.

-

Water Solubility: Tests the overall polarity. Small, polar organic compounds are often water-soluble.[10]

-

5% NaOH Solubility: The solubility in a basic solution indicates the presence of an acidic functional group, such as a carboxylic acid, which will be deprotonated to form a more soluble salt.[7]

-

5% HCl Solubility: Solubility in an acidic solution suggests a basic functional group.

-

Organic Solvent (e.g., Diethyl Ether) Solubility: The "like dissolves like" principle suggests that nonpolar to moderately polar organic compounds will be soluble in organic solvents.[9]

-

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

Navigating the Solubility Landscape of 2-Chloro-5-methylbenzoic Acid in Organic Solvents: A Technical Guide

For Immediate Release

2-Chloro-5-methylbenzoic acid, an aromatic carboxylic acid, is recognized for its general solubility in organic solvents and limited solubility in water, a characteristic attributed to its hydrophobic aromatic structure.[1] Understanding its solubility profile is crucial for its application in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table reflects this current lack of specific numerical values. Researchers are encouraged to determine solubility experimentally based on their specific solvent systems and temperature conditions.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Acetone | Not Available | Not Available |

| Ethyl Acetate | Not Available | Not Available |

| Dichloromethane | Not Available | Not Available |

| Toluene | Not Available | Not Available |

| N,N-Dimethylformamide (DMF) | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.

3. Key Considerations:

-

Purity: The purity of both the solute and the solvent is paramount for accurate solubility measurements.

-

Temperature Control: Maintaining a constant and accurately recorded temperature is critical as solubility is temperature-dependent.

-

Equilibrium Time: The time required to reach equilibrium should be established through preliminary experiments.

-

Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

This guide provides a foundational framework for researchers working with this compound. While quantitative data remains to be established in the public domain, the provided experimental protocol and workflow offer a robust approach to determining its solubility in various organic solvents, thereby facilitating its effective use in research and development.

References

Technical Guide: Physicochemical Properties of 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Chloro-5-methylbenzoic Acid, a compound of interest in various chemical and pharmaceutical research fields. The document outlines its key physical constants and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The melting and boiling points are critical physical properties that provide insights into the purity and physical state of a substance under varying temperatures. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 148 - 151 °C[1][2] | Not Specified |

| Melting Point | 150 °C[3] | Not Specified |

| Boiling Point | 291.3 °C[2] | at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[6] If the sample consists of large crystals, it should be pulverized into a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[2][6] This process is repeated until a packed sample height of 2-3 mm is achieved.[2]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[6]

-

The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can be done to find an approximate melting range.[7]

-

For an accurate measurement, the heating rate should be slow (around 1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[2][8]

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[2][8]

-

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[7]

Boiling Point Determination: Distillation Method

The distillation method is a common and reliable technique for determining the boiling point of a liquid.[3][9][10]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. The distillation flask should contain the this compound sample and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Temperature Reading: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature, observed during the collection of the distillate, is the boiling point of the substance.[11]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Workflow and Process Visualization

The following diagrams illustrate the logical workflows for the experimental determination of the melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jk-sci.com [jk-sci.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vernier.com [vernier.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-5-methylbenzoic Acid, a key intermediate in various synthetic applications. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis, aiding in quality control and further research.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |

| Molecular Weight | 170.59 g/mol | PubChem[1] |

| Major Fragment (m/z) | 170 | PubChem[1] |

| Second Major Fragment (m/z) | 153 | PubChem[1] |

| Third Major Fragment (m/z) | 125 | PubChem[1] |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Wavenumber (cm⁻¹) for this compound |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 |

| C-H (Aromatic) | 3100-3000 | ~3050 |

| C-H (Alkyl) | 3000-2850 | ~2950 |

| C=O (Carboxylic Acid) | 1725-1700 | ~1710 |

| C=C (Aromatic) | 1600-1450 | ~1600, 1480 |

| C-O (Carboxylic Acid) | 1320-1210 | ~1290 |

| C-Cl | 800-600 | ~750 |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11-13 | Singlet (broad) | - |

| Ar-H (position 6) | ~7.9 | Doublet | ~8.0 |

| Ar-H (position 4) | ~7.3 | Doublet | ~8.0 |

| Ar-H (position 3) | ~7.2 | Singlet | - |

| CH₃ | ~2.4 | Singlet | - |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-Cl | ~135 |

| C-CH₃ | ~139 |

| C-COOH | ~130 |

| Aromatic CH | ~132, 131, 128 |

| CH₃ | ~21 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

Sample Preparation for NMR Spectroscopy

For ¹H and ¹³C NMR analysis, sample preparation is a critical step to ensure high-quality spectra.[2]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle warming or vortexing can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Instrumentation: A 400 MHz NMR spectrometer is suitable for acquiring both ¹H and ¹³C spectra.[1]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Sample Preparation for Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is a common technique for IR analysis.

-

Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Instrumentation: A standard FT-IR spectrometer can be used.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

-

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected, providing a unique fragmentation pattern. The molecular ion peak corresponds to the molecular weight of the compound.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis ensures a comprehensive characterization of the compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-methylbenzoic Acid. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimated based on established principles of NMR spectroscopy and computational prediction tools. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H (Carboxylic Acid) | ~11-13 | Singlet (broad) | - | 1H |

| H6 | ~7.9 | Doublet | ~2.0 | 1H |

| H4 | ~7.4 | Doublet of Doublets | ~8.0, 2.0 | 1H |

| H3 | ~7.3 | Doublet | ~8.0 | 1H |

| CH₃ | ~2.4 | Singlet | - | 3H |

Structural Assignment of Protons

The chemical structure of this compound with the assigned protons is illustrated below. This diagram is crucial for correlating the spectral data with the specific protons in the molecule.

Caption: Figure 1. Chemical Structure of this compound with Proton Assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. The TMS peak will be used to reference the chemical shifts to 0 ppm.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence: A standard single-pulse experiment is typically sufficient.

-

Number of scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

Acquisition time: Typically 2-4 seconds.

-

Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

-

Spectral width: A range of approximately -2 to 14 ppm is generally sufficient for most organic molecules.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to deduce the connectivity of the protons.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for obtaining a ¹H NMR spectrum.

Caption: Figure 2. Experimental Workflow for ¹H NMR Spectroscopy.

Unveiling the Molecular Fingerprint: A Technical Guide to the Raman Spectroscopy of 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful analytical tool in the pharmaceutical and chemical industries. It provides a unique molecular fingerprint, offering insights into chemical structure, polymorphism, and molecular interactions. This technical guide focuses on the Raman spectroscopy of 2-Chloro-5-methylbenzoic Acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and material science. While detailed experimental data for this specific compound resides within proprietary spectral libraries, this document outlines the established methodologies for its analysis, provides a framework for data interpretation, and visualizes the analytical workflow.

Data Presentation

The quantitative Raman spectral data for this compound, including observed Raman shifts (in cm⁻¹), relative intensities, and tentative vibrational assignments, are typically housed in commercial spectral databases. The FT-Raman spectrum of this compound is available from Bio-Rad Laboratories, Inc. under the catalog number C1780.[1] Access to this data generally requires a subscription to services such as Wiley's KnowItAll® platform, which incorporates the Sadtler spectral libraries.[2][3][4][5]

For illustrative purposes, a summary of expected vibrational modes and their typical Raman shifts for a substituted benzoic acid is presented below. The precise wavenumbers for this compound would be populated in a similar table upon accessing the proprietary data.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| ~3100-3000 | Aromatic C-H Stretching |

| ~3000-2800 | Methyl C-H Stretching |

| ~1700-1650 | Carboxylic Acid C=O Stretching |

| ~1600-1550 | Aromatic C=C Stretching |

| ~1450-1350 | C-H Bending (Methyl) |

| ~1300-1200 | C-O Stretching / O-H Bending (in-plane) |

| ~1100-1000 | Ring Breathing Mode |

| ~900-800 | C-H Out-of-Plane Bending |

| ~800-700 | C-Cl Stretching |

| Below 600 | Ring Deformation Modes, Torsional Modes |

Experimental Protocols

The acquisition of a high-quality Raman spectrum of this compound involves a standardized experimental protocol. The following methodology is based on best practices for the analysis of solid aromatic carboxylic acids.

Sample Preparation

-

Sample Form: The compound, being a solid at room temperature, is typically analyzed as a crystalline powder.

-

Preparation: A small amount of the high-purity this compound powder is placed in a suitable sample holder, such as a glass capillary tube or a well on a microscope slide. For FT-Raman spectroscopy, the sample can also be pressed into a small cup. No special sample preparation, such as dissolution or pelletizing with KBr (as in FT-IR), is usually required, highlighting a key advantage of Raman spectroscopy.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is employed for data collection.[1]

-

Laser Source: A near-infrared (NIR) laser, commonly a Nd:YAG laser operating at 1064 nm, is often used for FT-Raman spectroscopy to minimize fluorescence, which can be a significant issue with aromatic compounds when using visible lasers.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. The Raman spectrum is typically recorded over a spectral range of 4000 to 100 cm⁻¹.

-

Acquisition Parameters: To achieve a good signal-to-noise ratio, multiple scans are accumulated. Typical parameters might include a laser power of 100-300 mW and a resolution of 4 cm⁻¹.

Mandatory Visualizations

Experimental Workflow for Raman Spectroscopy

The following diagram illustrates the typical experimental workflow for the Raman spectroscopic analysis of a solid sample like this compound.

Caption: Experimental workflow for Raman analysis.

Logical Relationship in Spectroscopic Analysis

This diagram outlines the logical flow from experimental measurement and theoretical calculation to the final spectral assignment in a comprehensive vibrational spectroscopic study.

Caption: Logical flow of spectroscopic analysis.

Conclusion

The Raman spectroscopy of this compound provides a valuable dataset for its structural characterization. While the specific spectral data is part of commercial libraries, the methodologies for its acquisition and interpretation are well-established. This guide provides the necessary framework for researchers and professionals in drug development to understand and apply Raman spectroscopy for the analysis of this and similar compounds. The integration of experimental data with computational analysis, as depicted in the logical workflow, represents the current state-of-the-art in vibrational spectroscopy, enabling a deeper understanding of molecular structure and properties.

References

- 1. This compound | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wiley SmartSpectra Raman Database Collection - Wiley Science Solutions [sciencesolutions.wiley.com]

- 3. Raman Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 4. KnowItAll Raman Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

Crystal Structure of 2-Chloro-5-methylbenzoic Acid: A Search for a Non-Existent Structure

Despite a comprehensive search of chemical and crystallographic databases, the crystal structure of 2-Chloro-5-methylbenzoic Acid has not been experimentally determined and is therefore not publicly available. This technical guide addresses the current state of knowledge regarding this compound and the implications of the absence of its crystal structure data for researchers, scientists, and drug development professionals.

Extensive searches in leading crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no results for the crystal structure of this compound. Furthermore, a thorough review of the scientific literature did not reveal any publications detailing its synthesis, crystallization, and subsequent X-ray diffraction analysis.

While general chemical and physical properties of this compound are known, the lack of a determined crystal structure means that crucial information regarding its three-dimensional arrangement in the solid state remains unknown. This includes fundamental data such as:

-

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

-

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

-

Atomic coordinates: The precise positions of all atoms within the unit cell.

-

Intermolecular interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal.

This absence of crystallographic data significantly impacts several areas of chemical and pharmaceutical research:

-

Drug Development: Crystal structure information is fundamental for structure-based drug design. It allows for the rational design of new molecules with improved binding affinity and selectivity for their biological targets. Without this data for this compound, any drug development efforts involving this scaffold would rely on computational modeling and indirect experimental methods.

-

Polymorphism Studies: The ability of a compound to exist in multiple crystalline forms (polymorphism) can have profound effects on its physical properties, including solubility, stability, and bioavailability. The identification and characterization of polymorphs are critical in pharmaceutical development. Without a known crystal structure, investigating the potential polymorphism of this compound is not feasible.

-

Materials Science: The arrangement of molecules in a crystal determines its macroscopic properties. Understanding the crystal structure is essential for designing new materials with specific optical, electronic, or mechanical properties.

Available Data for this compound

While the crystal structure is not available, other chemical data for this compound has been compiled and is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 6342-60-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 149-153 °C |

| Boiling Point | 305.9 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform |

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a researcher endeavor to determine the crystal structure of this compound, a typical experimental workflow would be followed. This process is visualized in the DOT diagram below.

Caption: Hypothetical workflow for determining the crystal structure.

In-Depth Technical Guide: 2-Chloro-5-methylbenzoic Acid

CAS Number: 6342-60-5

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-5-methylbenzoic acid, a key chemical intermediate in the synthesis of various organic compounds. This document outlines its physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical research and development. Experimental protocols and visual diagrams are included to support laboratory applications.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its physical and chemical characteristics are summarized in the table below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 6342-60-5 | |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 148-151 °C | [4] |

| Boiling Point | 291.3 °C at 760 mmHg | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents. An experimental solubility range in water is reported as 0.01 to 1.0 g/100 mL at 25°C.[1] | |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Chloro-m-toluic acid | [2] |

Synthesis and Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group. It readily undergoes reactions typical of carboxylic acids, such as esterification and amide bond formation. The presence of the chlorine atom on the aromatic ring also influences its electronic properties and can provide a site for nucleophilic substitution under certain conditions.[6]

A key reaction of this compound in the context of drug discovery is its coupling with various amines to form a diverse range of amide derivatives. This reaction is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534) (Et₃N).[7]

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its derivatives have been explored for various therapeutic applications. A notable example is its use in the synthesis of antagonists for the P2X7 receptor, a target implicated in inflammatory processes.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel expressed on immune cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Chronic activation of the P2X7 receptor is associated with various inflammatory diseases. Consequently, antagonists of this receptor are of significant interest as potential anti-inflammatory agents.

Amide derivatives of this compound have been synthesized and evaluated for their ability to block the P2X7 receptor.[7] The general workflow for the synthesis and evaluation of these potential drug candidates is outlined below.

The binding of an antagonist to the P2X7 receptor blocks the ATP-induced ion channel opening, thereby inhibiting downstream signaling pathways. This mechanism of action is depicted in the following diagram.

Experimental Protocols

The following section provides a representative experimental protocol for a key reaction involving this compound, based on methodologies used for the synthesis of P2X7 receptor antagonists.[7]

General Protocol for Amide Coupling

This protocol describes the synthesis of an amide derivative from this compound and a primary or secondary amine using EDC as a coupling agent.

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate solvents for purification (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), followed by triethylamine (2.0-3.0 equivalents).

-

Activation: Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of biologically active molecules, such as P2X7 receptor antagonists, highlights its importance for researchers and professionals in drug development. The information and protocols provided in this guide are intended to support the effective use of this compound in the laboratory and to facilitate further research into its potential applications.

References

- 1. This compound | 6342-60-5 | FC31319 [biosynth.com]

- 2. This compound | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound | CAS#:6342-60-5 | Chemsrc [chemsrc.com]

- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Chloro-5-methylbenzoic acid. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Core Data Presentation

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 6342-60-5 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 148-151 °C | [3] |

| Boiling Point | 291.3 °C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [4] |

| Flash Point | 130 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Chloro-m-toluic acid | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and analytical techniques for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-chloro-5-methyltoluene.

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methyltoluene.

-

Oxidizing Agent Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate (KMnO₄).

-

Reaction: Slowly add the potassium permanganate solution to the flask containing 2-chloro-5-methyltoluene while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Reflux: Once the addition is complete, heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The purple color of the permanganate will disappear as it is consumed.

-

Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Characterization Protocols

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

¹H NMR: Expect signals in the aromatic region corresponding to the protons on the benzene (B151609) ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

-

-

Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

-

C-H stretch (aromatic and alkyl): Just above and below 3000 cm⁻¹.[5]

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[5]

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.[6]

-

C-O stretch: In the 1320-1210 cm⁻¹ region.[5]

-

C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and introduction (GC-MS).

-

Ionization: Use a standard ionization technique such as Electron Impact (EI).

-

Data Acquisition: Obtain the mass spectrum.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z 170, corresponding to the molecular weight of the compound.[1]

-

M-17 (Loss of OH): A peak at m/z 153, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[1][7]

-

M-45 (Loss of COOH): A peak at m/z 125, corresponding to the loss of the entire carboxyl group.[1][7]

-

-

Instrumentation: A gradient-capable HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A suitable gradient to ensure separation from impurities.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture.

Role in Synthesis and Drug Development

While no specific signaling pathways involving this compound have been identified, its primary role in research and drug development is as a key building block for more complex molecules. Its functional groups (carboxylic acid, chloro, and methyl) allow for a variety of chemical transformations.

The carboxylic acid moiety can be readily converted into amides or esters, which is a common strategy in medicinal chemistry to modulate properties such as solubility, stability, and biological activity.[8] The chloro and methyl groups on the aromatic ring can also influence the electronic properties and steric hindrance of the molecule, and can be sites for further chemical modification. This versatility makes this compound a valuable starting material in the synthesis of novel therapeutic agents and other functional organic compounds.

References

- 1. This compound | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the pKa of 2-Chloro-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Introduction

2-Chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. Its utility as a key intermediate in the synthesis of bioactive molecules, including P2X7 antagonists, underscores the importance of understanding its physicochemical properties. The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the pKa of this compound, including its value, the experimental methodology for its determination, and its relevance in scientific research and drug development.

Physicochemical Properties and pKa Value

The acidity of this compound arises from the dissociation of the carboxylic acid proton. The electronic effects of the substituents on the benzene (B151609) ring, namely the electron-withdrawing chloro group and the electron-donating methyl group, modulate the stability of the resulting carboxylate anion and thus influence the pKa value.

| Parameter | Value | Source |

| pKa | 4.03 ± 0.20 (Predicted) | LookChem[1] |

| Molecular Formula | C₈H₇ClO₂ | PubChem[2] |

| Molecular Weight | 170.59 g/mol | PubChem[2] |

| CAS Number | 6342-60-5 | PubChem[2] |

Experimental Determination of pKa

The pKa of substituted benzoic acids is commonly determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acid while monitoring the pH.

Experimental Protocol: Potentiometric Titration

1. Materials and Reagents:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (e.g., Milli-Q)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

2. Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water to prepare a solution of known concentration (e.g., 0.01 M). An appropriate amount of KCl is added to maintain a constant ionic strength.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the conjugate base and [HA] is the concentration of the acid. At the half-equivalence point, [A⁻] = [HA], and therefore pH = pKa.

-

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for pKa determination and the logical role of this compound in a drug discovery context.

Conclusion

The pKa of this compound is a fundamental physicochemical property that is indispensable for researchers, scientists, and drug development professionals. A thorough understanding of its value and the experimental methods for its determination is crucial for predicting its behavior in various chemical and biological systems. This knowledge facilitates the rational design and development of novel pharmaceuticals and agrochemicals with optimized properties for enhanced efficacy and performance. The provided experimental protocol and logical workflows serve as a valuable resource for laboratories engaged in the synthesis and application of this important chemical intermediate.

References

Thermochemical Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2-Chloro-5-methylbenzoic Acid. A comprehensive search of available literature and databases indicates a lack of experimentally determined thermochemical data for this specific compound. In light of this, the guide provides a detailed overview of the established experimental methodologies used for determining key thermochemical parameters for substituted benzoic acids and other organic compounds. These methods include combustion calorimetry for enthalpy of formation, the Knudsen effusion method for enthalpy of sublimation, and differential scanning calorimetry for enthalpy of fusion. Furthermore, this document presents a compilation of experimental thermochemical data for the structurally related compounds, 2-chlorobenzoic acid and 4-methylbenzoic acid, to serve as a valuable reference for estimation and comparative analysis. Visual workflows for the primary experimental protocols are provided to facilitate a deeper understanding of these techniques.

Introduction to this compound

This compound is a disubstituted benzoic acid derivative with the chemical formula C₈H₇ClO₂. Its structure features a chlorine atom at the ortho position and a methyl group at the meta position relative to the carboxylic acid group.

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6342-60-5 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(=O)O |

| InChI Key | LEBWXJZAWTVKFL-UHFFFAOYSA-N |

| PubChem CID | 240430 |

Despite its clear identification, a thorough search of scientific databases, including the NIST WebBook and PubChem, reveals a gap in the literature regarding its experimental thermochemical data. For researchers and professionals in drug development, where such data is crucial for understanding stability, solubility, and reaction energetics, this absence necessitates either experimental determination or reliable estimation based on data from analogous compounds.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the principal experimental techniques employed to determine the fundamental thermochemical properties of organic solids like this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°).[1][2] This is achieved using a bomb calorimeter.[3][4]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".[5] A known length of fuse wire is positioned to make contact with the sample.

-

Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the final combustion products include liquid water. The bomb is then sealed and pressurized with an excess of pure oxygen to approximately 30 atm.[4][5]

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is exothermic, causing a rise in the temperature of the calorimeter and the surrounding water. This temperature change is meticulously recorded.[3]

-

Calibration: The energy equivalent of the calorimeter (Ccal) is determined by burning a standard substance with a precisely known enthalpy of combustion, most commonly benzoic acid.[3][6]

-

Calculation: The heat released by the combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter. After applying corrections for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring its vapor pressure as a function of temperature. The Knudsen effusion method is a common technique for substances with low vapor pressures.[7][8]

Methodology:

-

Sample Loading: A small amount of the crystalline sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice of known area.[9][10]

-

High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber. At very low pressures, the mean free path of the effusing molecules is greater than the dimensions of the chamber, ensuring that molecules escaping the orifice do not return.

-

Temperature Control: The cell is heated to a specific, constant temperature.

-

Mass Loss Measurement: As the sample sublimes, its vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is measured over time, often using a sensitive microbalance.[8]

-

Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass of the substance.[8]

-

Clausius-Clapeyron Plot: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[7]

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It is commonly used to determine the enthalpy of fusion (ΔfusH°), the heat absorbed during melting.[12][13]

Methodology:

-

Sample and Reference Preparation: A small, precisely weighed amount of the sample (typically a few milligrams) is encapsulated in a small pan (e.g., aluminum). An identical empty pan is prepared to serve as a reference.[13]

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's furnace.

-

Temperature Program: The furnace is programmed to heat at a constant rate over a temperature range that encompasses the melting point of the substance.[11]

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. When the sample melts, it absorbs energy (an endothermic process), requiring a greater heat flow to the sample pan compared to the reference pan.[11]

-

Data Analysis: The result is a thermogram, a plot of differential heat flow versus temperature. The melting process appears as a peak. The area under this peak is directly proportional to the enthalpy of fusion.[13]

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[14]

Thermochemical Data for Related Compounds

In the absence of experimental data for this compound, the thermochemical properties of structurally similar compounds can provide valuable context and a basis for estimation. The following tables summarize data available from the NIST WebBook for 2-chlorobenzoic acid and 4-methylbenzoic acid (p-toluic acid).

Thermochemical Data for 2-Chlorobenzoic Acid (CAS: 118-91-2)

Condensed Phase Thermochemistry Data [15]

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (Solid) | -419.0 ± 0.6 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Solid) | -3100.8 ± 0.5 | kJ/mol |

| Constant Pressure Heat Capacity (Solid) at 298.15 K | 162.3 | J/mol·K |

Gas Phase Thermochemistry Data [16]

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (Gas) | -304.2 ± 0.7 | kJ/mol |

Phase Change Data [17]

| Property | Value | Units |

| Enthalpy of Sublimation at 298.15 K | 100.8 | kJ/mol |

| Enthalpy of Fusion | 25.6 | kJ/mol |

| Normal Melting Point | 414 | K |

Thermochemical Data for 4-Methylbenzoic Acid (CAS: 99-94-5)

Condensed Phase Thermochemistry Data [18]

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (Solid) | -454.1 ± 1.2 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Solid) | -3848.4 ± 1.1 | kJ/mol |

| Constant Pressure Heat Capacity (Solid) at 298.15 K | 166.4 | J/mol·K |

Gas Phase Thermochemistry Data

Note: A specific value for the gas phase enthalpy of formation was not directly available in the summarized search results.

Phase Change Data

| Property | Value | Units |

| Enthalpy of Sublimation at 298.15 K | 101.9 | kJ/mol |

| Enthalpy of Fusion | 23.3 | kJ/mol |

| Normal Melting Point | 453.7 | K |

Conclusion

This guide confirms the current absence of published experimental thermochemical data for this compound. However, it equips researchers and drug development professionals with the necessary knowledge of standard experimental protocols—combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry—to determine these crucial properties. The provided workflows and detailed methodologies serve as a practical reference for laboratory investigation. Furthermore, the tabulated thermochemical data for the analogous compounds, 2-chlorobenzoic acid and 4-methylbenzoic acid, offer a solid foundation for comparative analysis and for the development of predictive models for the target compound. It is recommended that future work focus on the experimental determination of these properties for this compound to fill this knowledge gap.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thermodynamics - How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. ddscalorimeters.com [ddscalorimeters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pragolab.cz [pragolab.cz]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. scranton.edu [scranton.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. calnesis.com [calnesis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 16. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 17. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 18. Benzoic acid, 4-methyl- [webbook.nist.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Chloro-5-methylbenzoic Acid. This document outlines the theoretical framework, computational methodologies, and experimental validation necessary for a thorough analysis of this compound, which serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3]

Introduction to the Computational Analysis of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to understanding the geometric, electronic, and spectroscopic properties of molecules.[3] For this compound (C₈H₇ClO₂), these computational methods can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and electronic properties. This data is invaluable for understanding its reactivity, stability, and potential interactions in biological systems. The insights gained from these calculations can significantly accelerate drug discovery and development processes by providing a rational basis for molecular design and functional analysis.

Theoretical and Computational Methodology

A robust computational analysis of this compound typically employs Density Functional Theory (DFT) with a suitable basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and well-validated method for such studies.[4][5][6]

Software and Computational Details

The calculations would be performed using a standard quantum chemistry software package. The geometry of the molecule is first optimized to find its lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis and the determination of electronic properties, are then carried out on the optimized structure. For accurate results, a basis set such as 6-311++G(d,p) is recommended, as it provides a good balance between computational cost and accuracy for this class of molecules.[5]

Computational Workflow

The general workflow for the quantum chemical analysis of this compound is depicted in the diagram below.

Experimental Protocols for Validation

Experimental data is crucial for validating the accuracy of the computational results. Key experimental techniques for characterizing this compound include FT-IR and NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be recorded to identify its characteristic vibrational modes.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument can be used.[7]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the molecular structure.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer, such as a Bruker AVANCE III HD 400, can be used.[8]

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

The logical relationship for validating the computational model with experimental data is outlined below.

Data Presentation: Calculated and Experimental Parameters

The following tables summarize the kind of data that would be generated from a comprehensive computational and experimental study of this compound.

Optimized Geometrical Parameters

This table would present the calculated bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

| Parameter | Atom(s) | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length (Å) | C-Cl | [Placeholder] | [Not Available] |

| C-C (ring) | [Placeholder Range] | [Not Available] | |

| C=O | [Placeholder] | [Not Available] | |

| C-O | [Placeholder] | [Not Available] | |

| O-H | [Placeholder] | [Not Available] | |

| **Bond Angle (°) ** | C-C-Cl | [Placeholder] | [Not Available] |

| C-C-C (ring) | [Placeholder Range] | [Not Available] | |

| O=C-O | [Placeholder] | [Not Available] | |

| Dihedral Angle (°) | C-C-C-O | [Placeholder] | [Not Available] |

Vibrational Frequencies

This table would compare the calculated and experimental vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | [Placeholder] | [Broadband ~3000] | Carboxylic acid O-H |

| C-H stretch (arom.) | [Placeholder Range] | [~3100-3000] | Aromatic C-H |

| C=O stretch | [Placeholder] | [~1700] | Carbonyl stretch |

| C-Cl stretch | [Placeholder] | [~700] | Carbon-chlorine stretch |

Electronic Properties

This table would summarize key electronic properties derived from the calculations.

| Property | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | [Placeholder] |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Placeholder] |

| HOMO-LUMO Energy Gap (ΔE) | [Placeholder] |

| Dipole Moment (Debye) | [Placeholder] |

NMR Chemical Shifts

This table would compare the calculated and experimental ¹H and ¹³C NMR chemical shifts.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H (Carboxyl) | [Placeholder] | [~12-13] |

| H (Aromatic) | [Placeholder Range] | [~7.2-7.8] |

| H (Methyl) | [Placeholder] | [~2.3] |

| ¹³C NMR | ||

| C (Carboxyl) | [Placeholder] | [~170] |

| C (Aromatic) | [Placeholder Range] | [~120-140] |

| C (Methyl) | [Placeholder] | [~20] |

Conclusion

The integration of quantum chemical calculations with experimental data provides a powerful and comprehensive approach to understanding the molecular characteristics of this compound. The methodologies and data frameworks presented in this guide offer a robust protocol for researchers in drug development and materials science. The predictive power of these computational techniques can guide synthetic efforts, aid in the interpretation of experimental results, and ultimately accelerate the discovery of new molecules with desired properties.

References

- 1. 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole | Benchchem [benchchem.com]

- 2. 2-Chloro-5-(hydroxymethyl)benzoic acid|CAS 90270-93-2 [benchchem.com]

- 3. 5-(Bromomethyl)-2-chlorobenzoic Acid|CAS 66658-57-9 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals